Benzopyrene Related Compound 6
Description
Properties
CAS No. |
161002-05-6 |
|---|---|
Molecular Formula |
C19H16BrNO2 |
Molecular Weight |
370.35 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(3aS,4R,9bR)-4-(6-Bromo-1,3-Benzodioxol-5-yl)-3a,4,5,9b-Tetrahydro-3H-Cyclopenta-[c]-Qui |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. How can researchers determine the molecular structure of Benzopyrene Related Compound 6 (BRC-6) and validate its purity?
- Methodological Answer :
- Synthesis : BRC-6 ((3aS,4R,9bR)-4-(6-Bromo-1,3-Benzodioxol-5-yl)-3a,4,5,9b-Tetrahydro-3H-Cyclopenta-[c]-[structure]) is synthesized via bromination and cyclization reactions. Detailed protocols should include stoichiometric ratios, catalysts, and reaction conditions (e.g., temperature, solvent) .
- Characterization : Use nuclear magnetic resonance (NMR) for stereochemical confirmation (e.g., H-NMR, C-NMR) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity is assessed via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm .
- Data Reporting : Include crystallographic data (if available) and comparative analysis with reference spectra in supplementary materials .
Q. What analytical techniques are recommended for detecting BRC-6 in environmental or biological samples?
- Methodological Answer :
- Liquid-Liquid Extraction (LLE) : For environmental water samples, use dichloromethane as the extractant, followed by rotary evaporation and reconstitution in acetonitrile .
- HPLC : Optimize with a mobile phase of acetonitrile/water (85:15 v/v), flow rate of 1 mL/min, and column temperature of 25°C. Detection limits as low as 0.008 μg/L can be achieved .
- Electrochemical Sensors : Covalent organic frameworks (e.g., CTpPa-2) modified electrodes paired with luminol-hydrogen peroxide systems enhance sensitivity. Characterize using cyclic voltammetry and differential pulse voltammetry .
Advanced Research Questions
Q. How can contradictory data on BRC-6's genotoxicity be resolved across different experimental models?
- Methodological Answer :
- Model Selection : Compare in vitro (e.g., human cell lines expressing CYP1A1) and in vivo (e.g., zebrafish transgenerational studies) systems. Note that CYP1A1 activation in intestinal mucosa may detoxify BRC-6, while hepatic metabolism could generate reactive epoxides .
- Data Normalization : Account for metabolic competency differences using AHR (aryl hydrocarbon receptor) knockout models to isolate CYP1A1-mediated effects. Quantify DNA adducts via P-postlabeling or mass spectrometry .
- Statistical Validation : Apply multivariate analysis to variables like exposure duration (e.g., 4–10 weeks in rat models) and dose-response curves .
Q. What experimental strategies address challenges in studying BRC-6's metabolic stability and reactive intermediate formation?
- Methodological Answer :
- Microsomal Incubations : Use liver microsomes from different species (e.g., human, rat) with NADPH cofactor to track metabolite profiles via LC-MS/MS. Identify intermediates like epoxides or dihydrodiols .
- Reactive Oxygen Species (ROS) Assays : Employ fluorescent probes (e.g., DCFH-DA) in cell cultures to correlate BRC-6 metabolism with oxidative stress. Validate with antioxidant controls (e.g., N-acetylcysteine) .
- Computational Modeling : Simulate CYP1A1-BRC-6 interactions using molecular docking (e.g., AutoDock Vina) to predict binding affinities and metabolite formation .
Q. How can researchers optimize in vivo studies to assess BRC-6's transgenerational effects?
- Methodological Answer :
- Zebrafish Models : Expose parental generations to BRC-6 (e.g., 0.1–10 μM) for 96 hours, then track F1/F2 offspring for morphological (e.g., spinal curvature) and behavioral (e.g., locomotion) deficits. Use CRISPR-Cas9 to disrupt AHR signaling and validate epigenetic inheritance .
- Histopathological Analysis : Fix tissues in 10% formalin, section at 5 μm, and stain with hematoxylin-eosin (HE) to assess tumorigenesis. Quantify mutant p53 expression via immunohistochemistry (IHC) with anti-p53 antibodies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
